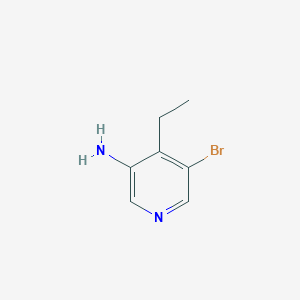

5-Bromo-4-ethylpyridin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-ethylpyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-2-5-6(8)3-10-4-7(5)9/h3-4H,2,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZKSMUIZYWJTQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=NC=C1N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 5 Bromo 4 Ethylpyridin 3 Amine

Substitution Reactions on the Pyridine (B92270) Nucleus

Nucleophilic aromatic substitution (SNAr) on a pyridine ring typically occurs when a strong nucleophile displaces a leaving group. The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks an electron-deficient carbon, forming a negatively charged intermediate known as a Meisenheimer complex. fishersci.seyoutube.com Aromaticity is then restored by the departure of the leaving group.

For SNAr to occur, the aromatic ring must be "activated" by electron-withdrawing groups, which stabilize the negative charge of the intermediate. fishersci.se In pyridine, the ring nitrogen itself acts as an electron-withdrawing group, making the C2 and C4 positions particularly susceptible to nucleophilic attack. youtube.com

In the case of 5-Bromo-4-ethylpyridin-3-amine, the bromine atom is at the C5 position. This position is not directly activated by the ring nitrogen in the same way as the C2 or C4 positions. Furthermore, the strong electron-donating amino group at C3 and the weakly donating ethyl group at C4 increase the electron density of the ring, making it less susceptible to nucleophilic attack. Consequently, direct SNAr at the C5 position to displace the bromide is generally challenging and requires harsh reaction conditions or alternative mechanisms, such as those involving benzyne (B1209423) intermediates. fishersci.se The presence of strongly activating groups is usually required for this type of transformation to be efficient. nih.gov

Electrophilic aromatic substitution (SEAr) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. wikipedia.org The reaction mechanism involves the attack of the aromatic ring's π-electrons on the electrophile, forming a resonance-stabilized carbocation intermediate (an arenium ion or Wheland intermediate), followed by the loss of a proton to restore aromaticity. masterorganicchemistry.comlumenlearning.com

Pyridine itself is generally resistant to electrophilic aromatic substitution. The electron-withdrawing nitrogen atom deactivates the ring towards attack by electrophiles. wikipedia.org Moreover, under the acidic conditions often required for SEAr reactions (e.g., nitration, sulfonation), the pyridine nitrogen is readily protonated, further increasing its deactivating effect. wikipedia.org

However, the reactivity and regioselectivity in substituted pyridines like this compound are determined by the combined electronic effects of all substituents.

Amino Group (-NH₂): As a powerful activating group, it directs incoming electrophiles to the ortho and para positions (C2 and C4).

Ethyl Group (-CH₂CH₃): As a weak activating group, it also directs ortho and para (C3 and C5).

Bromo Group (-Br): As a deactivating but ortho-, para-directing group, it would direct to C4 and C6.

The directing influences of these groups are in concert and opposition. The amino group at C3 is the most powerful activating group and will largely control the regioselectivity. It strongly activates the C2 and C4 positions. Since the C4 position is already substituted, the most likely site for electrophilic attack is the C2 position. The C6 position is also activated by the amino group (meta) to a lesser extent but is ortho to the deactivating bromine. Therefore, electrophilic substitution, if it occurs, is predicted to happen preferentially at the C2 position.

Palladium-Catalyzed Cross-Coupling Reactions of this compound

The bromine atom on this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling is a versatile reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid or a boronic ester. wikipedia.orglibretexts.org The reaction is catalyzed by a palladium(0) complex and requires a base. organic-chemistry.org The catalytic cycle involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium complex, and reductive elimination to form the final product and regenerate the Pd(0) catalyst. libretexts.orgharvard.edu

This compound is a suitable substrate for Suzuki-Miyaura coupling, allowing for the introduction of various aryl or vinyl groups at the C5 position. While specific studies on this exact molecule are not prevalent, reactions on similar bromo-aminopyridine scaffolds are well-documented. nih.govmdpi.com The reaction tolerates a wide range of functional groups on the boronic acid partner. nih.gov

Below is a table of representative conditions for Suzuki-Miyaura coupling on a generic bromo-aminopyridine substrate.

| Boronic Acid/Ester | Palladium Catalyst | Base | Solvent | Typical Yield |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane (B91453)/H₂O | Moderate to Good |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | DME/H₂O | Good |

| Thiophen-2-ylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | Good to Excellent |

| Vinylboronic acid pinacol (B44631) ester | Pd(PPh₃)₄ | Cs₂CO₃ | THF/H₂O | Moderate |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org It couples an aryl halide or triflate with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. acsgcipr.orgyoutube.com This reaction has become a premier method for synthesizing arylamines, which are prevalent in pharmaceuticals and materials science. youtube.com The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. libretexts.org

While direct N-arylation of the amino group on this compound is possible, the reaction is more commonly used to couple a different amine to the C-Br bond, replacing the bromine. This would result in a diaminopyridine derivative. The success of the Buchwald-Hartwig amination heavily relies on the choice of ligand, which is often a bulky, electron-rich phosphine that facilitates the key steps of the catalytic cycle. youtube.com

The table below outlines typical conditions for the Buchwald-Hartwig amination.

| Amine Coupling Partner | Palladium Precatalyst | Ligand | Base | Solvent |

|---|---|---|---|---|

| Aniline | Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene |

| Morpholine | Pd(OAc)₂ | BINAP | Cs₂CO₃ | 1,4-Dioxane |

| Benzylamine | Pd₂(dba)₃ | BrettPhos | K₃PO₄ | t-BuOH |

| Ammonia (B1221849) (or equivalent) | Pd(OAc)₂ | RuPhos | LiHMDS | THF |

The Sonogashira coupling reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org The reaction is unique in that it typically employs a dual catalyst system: a palladium complex and a copper(I) salt (e.g., CuI) as a co-catalyst, along with an amine base. libretexts.orgwikipedia.org The proposed mechanism involves separate but interconnected catalytic cycles. The palladium cycle is similar to other cross-couplings, while the copper cycle facilitates the formation of a copper acetylide intermediate, which then participates in the transmetalation step with the palladium complex. libretexts.org

This compound is a suitable substrate for Sonogashira coupling, enabling the direct attachment of an alkynyl group to the C5 position of the pyridine ring. researchgate.netresearchgate.net This reaction provides a powerful route to synthesize arylalkynes, which are important structural motifs in various functional materials and biologically active compounds.

Representative conditions for the Sonogashira coupling are presented in the table below.

| Terminal Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent |

|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Triethylamine (Et₃N) | THF |

| Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ | CuI | Diisopropylamine (DIPA) | DMF |

| 1-Hexyne | Pd(PPh₃)₄ | CuI | Piperidine (B6355638) | Toluene |

| Ethynyltrimethylsilane | Pd(dppf)Cl₂ | None (Copper-free) | Cs₂CO₃ | Acetonitrile |

Negishi Coupling and Other Carbon-Carbon Bond Formations

The carbon-bromine bond at the 5-position of this compound is a prime site for transition metal-catalyzed cross-coupling reactions, which are fundamental for creating new carbon-carbon bonds.

Negishi Coupling: The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.org It is a powerful tool for forming sp²-sp², sp²-sp³, and sp³-sp³ bonds. wikipedia.org For this compound, the C5-Br bond is expected to readily participate in such couplings. The reaction would typically involve the formation of an organozinc reagent (R-ZnX) which then couples with the bromopyridine in the presence of a palladium(0) catalyst. The high functional group tolerance of the Negishi coupling makes it suitable for substrates containing an amine group. nih.gov

Other C-C Couplings: The Suzuki-Miyaura coupling, which uses more stable and accessible boronic acids or their esters in the presence of a palladium catalyst and a base, is also highly applicable. wikipedia.orglibretexts.org Studies on the closely related compound, 5-bromo-2-methylpyridin-3-amine (B1289001), have demonstrated successful Suzuki cross-coupling with various arylboronic acids to produce 5-aryl-2-methylpyridin-3-amine derivatives in moderate to good yields. mdpi.comresearchgate.net These reactions are typically carried out using a palladium catalyst like Pd(PPh₃)₄ and a base such as K₃PO₄ in a solvent mixture like dioxane/water. mdpi.comresearchgate.net It is anticipated that this compound would react under similar conditions.

The following table outlines representative conditions for a hypothetical Suzuki coupling reaction.

| Reagent/Condition | Description | Purpose | Typical Yield (Analogous Rxns) |

| Arylboronic Acid | R-B(OH)₂ | Source of the new aryl group | 60-90% mdpi.com |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Catalyzes the C-C bond formation | |

| Base | K₃PO₄, Cs₂CO₃ | Activates the boronic acid for transmetalation wikipedia.org | |

| Solvent | Dioxane/Water, Toluene | Provides a medium for the reaction | |

| Temperature | 80-100 °C | To overcome the activation energy |

Reactions Involving the Primary Amine Functionality

The primary amine at the 3-position is a versatile functional group, acting as a nucleophile and a precursor for various transformations.

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic, allowing it to react with electrophiles like alkyl halides and acylating agents.

N-Alkylation: Reaction with alkyl halides (e.g., iodoethane) would lead to the formation of secondary and potentially tertiary amines. These reactions often require a base to neutralize the hydrogen halide byproduct. Microwave-assisted synthesis has been shown to be an effective method for the N-alkylation of bromopyridine derivatives, offering a rapid route to these compounds without the need for metal catalysts or harsh thermal conditions. clockss.org

N-Acylation: The amine can be readily acylated using acyl chlorides or anhydrides to form the corresponding amide. For instance, reacting 5-bromo-2-methylpyridin-3-amine with acetic anhydride (B1165640) yields N-[5-bromo-2-methylpyridine-3-yl]acetamide. mdpi.comresearchgate.net This transformation is not only a common synthetic step but is also frequently used as a protecting strategy for the amino group to prevent unwanted side reactions during subsequent transformations, such as palladium-catalyzed couplings. mdpi.comresearchgate.net

| Reaction Type | Reagent | Expected Product |

| N-Alkylation | Ethyl Iodide (C₂H₅I), Base (e.g., K₂CO₃) | 5-Bromo-N-ethyl-4-ethylpyridin-3-amine |

| N-Acylation | Acetyl Chloride (CH₃COCl), Base (e.g., Pyridine) | N-(5-Bromo-4-ethylpyridin-3-yl)acetamide |

The primary amine of this compound can serve as a key building block for the synthesis of more complex fused heterocyclic systems. This typically involves an initial condensation reaction with a bifunctional reagent. For example, the amine can react with dicarbonyl compounds, α,β-unsaturated ketones, or other electrophiles to form an intermediate (such as an imine or enamine) that subsequently undergoes intramolecular cyclization.

Research on the analogous compound 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine demonstrates this principle effectively. This precursor has been utilized to construct various polyheterocyclic ring systems by reacting its amino group with reagents like arylidene malononitriles or ethyl acetoacetate, leading to the formation of fused pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives. tandfonline.comtandfonline.com This highlights the synthetic utility of the 3-amino-5-bromopyridine (B85033) scaffold as a platform for generating molecular complexity.

Primary aromatic amines readily undergo diazotization upon treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl, HBr) at low temperatures (0–5 °C). byjus.comunacademy.com The resulting pyridin-3-diazonium salt is a valuable synthetic intermediate.

The diazotization of aminopyridines in dilute mineral acids is a well-established process. rsc.org Once formed, the diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be displaced by a wide variety of nucleophiles, often in the presence of a copper(I) catalyst in what are known as Sandmeyer reactions.

Potential transformations include:

Hydrolysis: Reaction with water to form 5-Bromo-4-ethylpyridin-3-ol.

Sandmeyer Reactions:

With CuCl/HCl to yield 5-Bromo-3-chloro-4-ethylpyridine.

With CuBr/HBr to yield 3,5-Dibromo-4-ethylpyridine.

With CuCN/KCN to yield 5-Bromo-4-ethylpyridine-3-carbonitrile.

Schiemann Reaction: With HBF₄ to form a tetrafluoroborate (B81430) salt, which upon heating yields 5-Bromo-3-fluoro-4-ethylpyridine.

Oxidation and Reduction Pathways of the Pyridine Ring and Substituents

The pyridine ring and its substituents can undergo both oxidation and reduction under appropriate conditions.

Oxidation: The nitrogen atom in the pyridine ring can be oxidized to form a pyridine-N-oxide using oxidizing agents such as peroxy acids (e.g., m-CPBA). nih.govfirsthope.co.in The formation of the N-oxide significantly alters the electronic properties of the ring, making the positions ortho (C2, C6) and para (C4) to the nitrogen more susceptible to nucleophilic attack and modifying the regioselectivity of electrophilic substitution. Harsh oxidation conditions, for instance with potassium permanganate, can lead to the cleavage of the pyridine ring. firsthope.co.in

Reduction:

Ring Reduction: The pyridine ring can be fully reduced to a piperidine ring via catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or rhodium under hydrogen pressure. This would convert this compound to 5-Bromo-4-ethylpiperidin-3-amine.

Dehalogenation: The carbon-bromine bond can be cleaved under certain reductive conditions. This can occur during catalytic hydrogenation or by using specific reducing agents. Photocatalytic methods involving proton-coupled electron transfer have been shown to reduce bromopyridines, forming a pyridyl radical that is then hydrogenated. nih.gov This process could potentially yield 4-ethylpyridin-3-amine (B27365).

Detailed Reaction Mechanism Elucidation

While specific mechanistic studies for reactions of this compound are unavailable, the mechanisms for its key transformations can be understood from well-established models for analogous systems.

Palladium-Catalyzed Cross-Coupling: The catalytic cycle for Negishi or Suzuki coupling is generally accepted to proceed through three main steps: libretexts.orgnih.govillinois.edu

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the pyridine ring, forming a square planar palladium(II) intermediate. nih.govillinois.edu

Transmetalation: The organic group from the organozinc (Negishi) or organoboron (Suzuki) reagent is transferred to the palladium(II) center, displacing the halide. For Suzuki coupling, this step is facilitated by a base. libretexts.org

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle. nih.gov

Diazotization: The mechanism of diazotization begins with the protonation of nitrous acid by the strong mineral acid to form the highly electrophilic nitrosonium ion (NO⁺). byjus.comunacademy.com The nucleophilic primary amine then attacks the nitrosonium ion. A series of proton transfers and the elimination of a water molecule leads to the formation of the final aryl diazonium ion. byjus.com

Kinetic and Thermodynamic Studies of Reaction Pathways

There is no published data on the kinetic and thermodynamic parameters for reactions involving this compound. This includes, but is not limited to, reaction rates, activation energies, and enthalpy or entropy of reaction.

Characterization of Intermediates and Transition States

No experimental or computational studies detailing the isolation, detection, or theoretical modeling of intermediates and transition states for reactions of this compound have been reported in the scientific literature.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Bromo 4 Ethylpyridin 3 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as the cornerstone for determining the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

A combination of ¹H, ¹³C, and ¹⁵N NMR spectroscopy would provide a complete picture of the atomic framework of 5-Bromo-4-ethylpyridin-3-amine.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment. The two aromatic protons on the pyridine (B92270) ring are expected to appear as singlets in the aromatic region (typically δ 7.0-8.5 ppm), a consequence of being isolated from each other by substituents. The ethyl group should present a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons in the aliphatic region (δ 1.0-3.0 ppm), arising from scalar coupling between them. The amine (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be highly variable depending on solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would display a signal for each unique carbon atom. The five carbons of the pyridine ring are expected to resonate in the downfield region (δ 100-160 ppm). The carbon bearing the bromine atom (C5) would be significantly influenced by the halogen's electronic effects. The ethyl group carbons would appear in the upfield, aliphatic region (δ 10-30 ppm). The relative chemical shifts of the ring carbons provide insight into the electronic effects of the bromo, ethyl, and amino substituents.

¹⁵N NMR Spectroscopy: Although less commonly performed due to the low natural abundance and lower sensitivity of the ¹⁵N nucleus, ¹⁵N NMR would offer direct information about the electronic environment of the two nitrogen atoms. The pyridine ring nitrogen would have a characteristic chemical shift distinct from the exocyclic amino nitrogen, reflecting their different hybridization and chemical environments.

| Expected ¹H NMR Data | |

| Assignment | Predicted Chemical Shift (δ, ppm) |

| H2 (Pyridine Ring) | ~8.0 |

| H6 (Pyridine Ring) | ~7.5 |

| -NH₂ (Amine) | Broad singlet, variable |

| -CH₂- (Ethyl) | Quartet, ~2.6 |

| -CH₃ (Ethyl) | Triplet, ~1.2 |

| Expected ¹³C NMR Data | |

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 (Pyridine Ring) | ~145 |

| C3 (Pyridine Ring) | ~140 |

| C4 (Pyridine Ring) | ~130 |

| C5 (Pyridine Ring) | ~110 |

| C6 (Pyridine Ring) | ~125 |

| -CH₂- (Ethyl) | ~25 |

| -CH₃ (Ethyl) | ~15 |

Two-dimensional NMR experiments are indispensable for unambiguously assigning the signals observed in 1D spectra and for mapping out the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton scalar couplings. A key correlation would be observed between the methylene and methyl protons of the ethyl group, confirming their connectivity. The absence of cross-peaks between the two aromatic protons would support their assignment as isolated singlets.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the ethyl group to their corresponding carbon signals and connect the aromatic proton signals to their respective pyridine ring carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space. A NOESY spectrum would show through-space correlations between the protons of the ethyl group and the adjacent amino group protons and the H6 proton on the pyridine ring, providing conformational information and further confirming the substituent arrangement. mdpi.com

For a molecule like this compound, certain dynamic processes could be investigated. For example, variable-temperature (VT) NMR studies could be employed to study the rotation of the amino group or the ethyl group. If the rotation is slow on the NMR timescale at lower temperatures, distinct signals for the two amino protons might be observable. These experiments provide valuable information on rotational barriers and the molecule's conformational preferences in solution.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a molecule and for elucidating its structure through fragmentation analysis. mdpi.com

HRMS provides a highly accurate mass measurement of the molecular ion. For this compound (C₇H₉BrN₂), the expected exact mass can be calculated based on the masses of its most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N). The experimental measurement of the molecular ion's mass-to-charge ratio (m/z) to within a few parts per million (ppm) of the calculated value would unequivocally confirm the molecular formula. The presence of bromine would be readily identified by a characteristic isotopic pattern for the molecular ion peak, with two signals of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

| Expected HRMS Data | |

| Parameter | Value |

| Molecular Formula | C₇H₉BrN₂ |

| Calculated Exact Mass [M+H]⁺ (for ⁷⁹Br) | 200.0027 |

| Calculated Exact Mass [M+H]⁺ (for ⁸¹Br) | 202.0007 |

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. nih.govnih.gov The analysis of these fragments provides a roadmap of the molecule's structure. For protonated this compound, characteristic fragmentation pathways would be expected:

Loss of the Ethyl Group: A common initial fragmentation would be the cleavage of the ethyl group, likely as an ethylene (B1197577) molecule (C₂H₄) following a rearrangement, or loss of a methyl radical (•CH₃) from the ethyl group.

Loss of Ammonia (B1221849): The amino group could be eliminated as ammonia (NH₃).

Pyridine Ring Fission: At higher collision energies, fragmentation of the pyridine ring itself would occur, leading to a series of smaller charged fragments. The specific masses of these fragments would help to confirm the positions of the substituents on the ring.

By analyzing the masses of these daughter ions, the connectivity of the molecule can be pieced together, providing structural confirmation that is complementary to the data obtained from NMR spectroscopy.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. researchgate.net Although a single-crystal X-ray structure of this compound has not been reported, we can predict the key structural features based on data from related substituted pyridine derivatives. mdpi.comacs.org

Single Crystal X-ray Diffraction for Bond Lengths, Angles, and Dihedral Angles

The molecular structure of this compound would be defined by the bond lengths, bond angles, and dihedral angles of its constituent atoms. The pyridine ring is expected to be largely planar. Standard bond lengths in pyridine are approximately 1.340 Å for C-N bonds and range from 1.390 to 1.400 Å for C-C bonds. nist.gov The introduction of substituents—bromo, ethyl, and amino groups—would cause minor deviations in these values and in the endocyclic bond angles due to electronic and steric effects.

The C-Br bond length is anticipated to be in the typical range for bromo-aromatic compounds. The C-N bond of the amino group attached to the pyridine ring would be shorter than a typical C-N single bond due to the partial double bond character arising from the delocalization of the nitrogen lone pair into the aromatic π-system. The geometry of the ethyl group would exhibit standard sp³ carbon bond lengths and angles. A predictive data table for these parameters is presented below.

Table 1: Predicted Bond Lengths and Angles for this compound

| Parameter | Predicted Value |

|---|---|

| Bond Lengths (Å) | |

| C-Br | ~1.90 |

| C-N (amino) | ~1.38 |

| C-C (ring) | 1.39 - 1.40 |

| C-N (ring) | ~1.34 |

| C-C (ethyl) | ~1.54 |

| C-H (ethyl) | ~1.09 |

| N-H (amino) | ~1.02 |

| **Bond Angles (°) ** | |

| C-C-Br | ~120 |

| C-C-N (amino) | ~120 |

| C-N-C (ring) | ~117 |

| C-C-C (ring) | ~118-121 |

| C-C-C (ethyl) | ~109.5 |

Note: These values are estimations based on data from similar molecules and standard bonding parameters.

Crystal Packing and Intermolecular Interactions (e.g., hydrogen bonding)

The crystal packing of this compound would be significantly influenced by intermolecular interactions. The primary amino group is a strong hydrogen bond donor, and the pyridine ring nitrogen is a hydrogen bond acceptor. Therefore, it is highly probable that the crystal structure would be dominated by N-H···N hydrogen bonds, linking molecules into chains, dimers, or more complex three-dimensional networks. iucr.org This is a common and stabilizing interaction observed in the crystal structures of aminopyridines. researchgate.net

Vibrational Spectroscopy (Infrared and Raman)

Characteristic Group Frequencies for Functional Group Identification

The IR and Raman spectra of this compound would exhibit characteristic bands corresponding to its various functional groups. The primary amine group would show symmetric and asymmetric N-H stretching vibrations, typically in the 3300-3500 cm⁻¹ region. tsijournals.com An N-H scissoring (bending) mode would be expected around 1600-1650 cm⁻¹. researchgate.net

The ethyl group would be identified by its C-H stretching vibrations just below 3000 cm⁻¹ and various bending modes at lower wavenumbers. The aromatic pyridine ring would give rise to several characteristic vibrations, including C-H stretching modes above 3000 cm⁻¹, and C=C and C=N ring stretching vibrations in the 1400-1600 cm⁻¹ region. cdnsciencepub.comacs.org The C-Br stretching vibration is expected at a lower frequency, typically in the 500-700 cm⁻¹ range.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Asymmetric Stretch | 3400 - 3500 | Amino |

| N-H Symmetric Stretch | 3300 - 3400 | Amino |

| Aromatic C-H Stretch | 3000 - 3100 | Pyridine Ring |

| Aliphatic C-H Stretch | 2850 - 2960 | Ethyl Group |

| N-H Scissoring | 1600 - 1650 | Amino |

| C=C / C=N Ring Stretches | 1400 - 1600 | Pyridine Ring |

| C-H Bending | 1370 - 1470 | Ethyl Group |

| C-N Stretch | 1260 - 1330 | Amino |

Note: These are expected ranges and the exact frequencies can be influenced by the electronic and steric effects of the substituents and by intermolecular interactions in the solid state.

Conformational Information from Vibrational Modes

While the pyridine ring itself is rigid, the ethyl group attached to it has rotational freedom around the C-C single bond. Different conformations (rotamers) of the ethyl group could potentially give rise to distinct, albeit closely spaced, vibrational frequencies, particularly for the C-H bending and rocking modes. However, at room temperature, the energy barrier for this rotation is likely low, leading to broadened bands rather than sharp, distinct peaks for each conformer. Low-temperature vibrational spectroscopy could potentially resolve these different conformational states.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions

UV-Visible spectroscopy probes the electronic transitions within a molecule, providing information about its conjugated π-system and the presence of chromophores and auxochromes. nih.gov The substituted pyridine ring in this compound acts as the primary chromophore.

The UV-Vis spectrum is expected to be characterized by two main types of electronic transitions:

π → π* transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic pyridine ring. These are typically high-intensity absorptions. For substituted pyridines, these transitions often occur in the 200-280 nm range. aip.org

n → π* transitions: This involves the excitation of a non-bonding electron (from the lone pair on the amino nitrogen or the pyridine nitrogen) to a π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions and occur at longer wavelengths. nih.gov

The presence of the amino group (-NH₂) as a powerful auxochrome is expected to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the π → π* absorption bands of the pyridine ring. This is due to the donation of the nitrogen lone pair electrons into the ring, which extends the conjugation and raises the energy of the highest occupied molecular orbital (HOMO). The bromine atom and the ethyl group would have a lesser, but still contributory, electronic influence on the absorption spectrum. nih.govrsc.org Aromatic amines typically show strong absorption in the 230-270 nm region, with a second, weaker band often appearing at longer wavelengths. researchgate.net

Table 3: Predicted Electronic Transitions for this compound

| Transition Type | Predicted Absorption Maximum (λₘₐₓ) Range (nm) |

|---|---|

| π → π* | ~240 - 280 |

Note: The exact λₘₐₓ values are highly dependent on the solvent used, as solvent polarity can stabilize or destabilize the ground and excited states differently. researchgate.net

Computational Chemistry and Theoretical Studies of 5 Bromo 4 Ethylpyridin 3 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. Investigations into substituted pyridine (B92270) systems frequently employ DFT methods, such as B3LYP, to predict molecular characteristics. researchgate.netmdpi.com

The initial step in computational analysis is the geometry optimization of the molecule. mdpi.com This process determines the lowest energy arrangement of the atoms, providing key structural parameters such as bond lengths, bond angles, and dihedral angles. For 5-Bromo-4-ethylpyridin-3-amine, optimization would reveal the precise spatial orientation of the bromine atom, the ethyl group, and the amine group relative to the pyridine ring. Studies on similar heterocyclic compounds have successfully used DFT calculations to obtain optimized geometries, which show good agreement with experimental data from X-ray diffraction. acs.org Frequency calculations are subsequently performed to confirm that the optimized structure corresponds to a true energy minimum, indicated by the absence of imaginary frequencies. mdpi.com

Frontier Molecular Orbital (FMO) analysis is crucial for understanding a molecule's chemical reactivity and kinetic stability. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a significant indicator of molecular stability; a smaller gap suggests higher reactivity. researchgate.netsmolecule.com

For derivatives of the related compound 5-bromo-2-methylpyridin-3-amine (B1289001), DFT calculations have been used to determine HOMO and LUMO energies. researchgate.net For instance, in a series of its derivatives, the HOMO energies were found to range from -6.55 eV to -5.38 eV, and LUMO energies from -1.76 eV to -0.53 eV. researchgate.net The corresponding energy gaps varied from 4.14 eV to 5.05 eV. researchgate.net A similar analysis for this compound would map the spatial distribution of these orbitals, identifying the electron-rich and electron-poor regions of the molecule.

Table 1: Representative FMO Data for Analogue Derivatives (Note: This data is for derivatives of 5-bromo-2-methylpyridin-3-amine, not this compound, and is illustrative of the type of data generated.)

| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 2a | -5.51 | -0.67 | 4.84 |

| 2d | -6.03 | -1.40 | 4.63 |

| 2g | -5.66 | -1.52 | 4.14 |

| 4a | -6.08 | -1.07 | 5.01 |

| 4g | -6.28 | -1.75 | 4.53 |

| Source: Molecules 2017, 22, 190 researchgate.net |

Molecular Electrostatic Potential (MEP) maps are valuable tools for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP surface displays the electrostatic potential on the electron density surface, with different colors indicating various potential values. Red regions signify areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions indicate low electron density (positive potential) and are prone to nucleophilic attack. researchgate.net Green areas represent neutral potential. researchgate.net For related pyridine derivatives, MEP analysis has successfully identified the nitrogen atom of the pyridine ring and the amino group as potential sites for electrophilic interaction. researchgate.net

The Fukui function is a local reactivity descriptor that identifies which atoms within a molecule are more susceptible to electrophilic, nucleophilic, or radical attack. tandfonline.com Calculating these indices for this compound would provide a detailed, atom-specific map of its reactivity.

Table 2: Representative Reactivity Indices for Analogue Derivatives (Note: This data is for derivatives of 5-bromo-2-methylpyridin-3-amine.)

| Compound Derivative | Chemical Hardness (η) (eV) | Chemical Potential (µ) (eV) | Electrophilicity (ω) (eV) |

| 2a | 2.42 | -3.09 | 1.97 |

| 2d | 2.31 | -3.71 | 2.97 |

| 2g | 2.07 | -3.59 | 3.11 |

| 4a | 2.50 | -3.57 | 2.54 |

| 4g | 2.26 | -4.01 | 3.55 |

| Source: Molecules 2017, 22, 190 researchgate.net |

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can model the entire pathway of a chemical reaction, such as the Suzuki cross-coupling reaction often performed on bromo-pyridines. researchgate.net This involves identifying the structures of reactants, intermediates, transition states, and products. Transition state characterization is particularly important as it determines the energy barrier (activation energy) of a reaction, which governs the reaction rate. Theoretical modeling can describe possible reaction pathways and help rationalize experimental outcomes. nih.gov For instance, computational studies on related systems have been used to understand the mechanisms of Suzuki-Miyaura coupling reactions, a common transformation for bromo-aromatic compounds. nih.gov

Energy Profiles for Key Transformations

Energy profiles, calculated using methods like Density Functional Theory (DFT), map the energy changes that occur during a chemical reaction, revealing the activation energy and the energies of intermediates and transition states. chemguide.co.uksavemyexams.com For reactions involving this compound, such as electrophilic substitution or metal-catalyzed cross-coupling, we can anticipate the general shape of these profiles based on studies of related aminopyridines. researchgate.net

Key transformations for this molecule would likely involve reactions at the amino group, the bromine atom, or the pyridine ring itself. For instance, in a hypothetical N-arylation reaction, the energy profile would depict the initial formation of a complex between the amine and the arylating agent, followed by a transition state leading to an intermediate, and finally the formation of the product. The presence of the electron-donating amino and ethyl groups and the electron-withdrawing bromo group would influence the stability of intermediates and the height of activation barriers.

Table 1: Hypothetical Energy Profile Data for a Representative Reaction of a Substituted Aminopyridine (e.g., N-Arylation)

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Reactant Complex | -5.2 |

| Transition State 1 | +15.8 |

| Intermediate | +2.1 |

| Transition State 2 | +12.5 |

| Product Complex | -8.7 |

| Products | -12.3 |

Note: This data is illustrative and based on general principles of reaction energy profiles for similar amine reactions.

Computational Prediction of Regioselectivity and Stereoselectivity

Computational methods are instrumental in predicting the regioselectivity of reactions on substituted aromatic rings. nih.govresearchgate.netmdpi.com For this compound, electrophilic aromatic substitution is a key reaction class where regioselectivity is crucial. The directing effects of the substituents—the ortho, para-directing amino group and the meta-directing (and deactivating) bromo group—would be in competition.

Computational models, such as those calculating electrostatic potential maps or the energies of possible intermediates (sigma complexes), can predict the most likely site of substitution. nih.gov It is anticipated that the positions ortho and para to the strongly activating amino group would be favored, though steric hindrance from the adjacent ethyl group would likely disfavor substitution at the C-2 position. Therefore, substitution at the C-6 position is predicted to be the most favorable outcome.

Regarding stereoselectivity, if a chiral center were to be introduced, for example through asymmetric synthesis, computational modeling could predict the favored stereoisomer by calculating the transition state energies of the diastereomeric pathways.

Table 2: Predicted Regioselectivity for Electrophilic Aromatic Substitution on this compound based on Analogous Systems

| Position | Relative Activation Energy (kcal/mol) (Hypothetical) | Predicted Major/Minor Product |

| C-2 | +5.2 | Minor (due to steric hindrance) |

| C-6 | 0.0 | Major |

Note: These values are hypothetical and serve to illustrate the expected trend based on substituent effects in similar pyridine systems. rsc.orgrsc.org

Spectroscopic Property Predictions (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations can accurately predict spectroscopic data, which is invaluable for structure elucidation. nih.govnih.govaip.orgresearchgate.netnih.govresearchgate.net

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of computational chemistry. acs.orgacs.orgfrontiersin.org By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. The chemical shifts would be influenced by the electronic environment of each nucleus. For instance, the protons of the ethyl group would appear in the aliphatic region, while the aromatic protons would be in the downfield region, with their precise shifts determined by the electronic effects of the amino and bromo substituents.

Vibrational Frequencies: Theoretical vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. aip.orgdergipark.org.trresearchgate.net For this compound, characteristic frequencies for the N-H stretches of the amino group, C-H stretches of the ethyl group and pyridine ring, and the C-Br stretch would be predicted.

Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts and Vibrational Frequencies for this compound

| Atom/Group | Predicted ¹³C Chemical Shift (ppm) | Predicted Vibrational Frequency (cm⁻¹) | Vibrational Mode |

| C2 | 145.2 | 3450 | N-H stretch (asymmetric) |

| C3 | 138.9 | 3350 | N-H stretch (symmetric) |

| C4 | 149.5 | 3100 | Aromatic C-H stretch |

| C5 | 115.7 | 2960 | Aliphatic C-H stretch |

| C6 | 142.1 | 1600 | C=C/C=N ring stretch |

| Ethyl-CH₂ | 23.8 | 1250 | C-N stretch |

| Ethyl-CH₃ | 14.1 | 650 | C-Br stretch |

Note: These are illustrative values based on calculations for similar substituted pyridines. nih.govdergipark.org.tr

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including conformational changes and interactions with solvent molecules. acs.orgnih.govmdpi.com

For this compound, a key area of investigation would be the conformational landscape of the ethyl group. MD simulations can explore the rotational freedom around the C4-C(ethyl) bond and identify the most stable conformers. nih.govchemrxiv.orgnih.gov

Furthermore, MD simulations can model the effects of different solvents on the molecule's conformation and properties. The interactions between the solute and solvent molecules, such as hydrogen bonding between the amino group and a protic solvent, can be explicitly simulated, providing a more accurate picture of the molecule's behavior in solution. mdpi.comnih.gov

In Silico Screening and Library Design (Focus on chemical space exploration and synthetic targets)

The scaffold of this compound can serve as a starting point for the design of new molecules with desired properties, a process often guided by in silico screening and library design. researchgate.netauctoresonline.orgresearchgate.netajrconline.orgnih.govmdpi.comsemanticscholar.orgdovepress.comresearchgate.netresearchgate.netnih.govresearchgate.net

By computationally exploring variations of the substituents on the pyridine ring, large virtual libraries of related compounds can be generated. These libraries can then be screened in silico for properties such as predicted biological activity (e.g., through QSAR models or molecular docking) or desirable physicochemical properties. researchgate.netresearchgate.netajrconline.orgmdpi.com This approach allows for the efficient exploration of the chemical space around the core structure and the identification of promising synthetic targets for new pharmaceuticals or functional materials. For example, the bromine atom serves as a convenient handle for further functionalization via cross-coupling reactions, enabling the synthesis of a diverse range of derivatives.

Role of 5 Bromo 4 Ethylpyridin 3 Amine in Advanced Organic Synthesis and Materials Science

As a Versatile Building Block for Complex Pyridine (B92270) Derivatives

5-Bromo-4-ethylpyridin-3-amine serves as a crucial and versatile building block in the synthesis of a wide array of complex pyridine derivatives. Its unique molecular architecture, featuring a pyridine ring substituted with a bromine atom, an ethyl group, and an amino group, provides multiple reactive sites for further chemical transformations. This trifunctional nature allows for a programmed, stepwise introduction of various substituents, leading to the construction of highly decorated pyridine cores that are central to many biologically active molecules and functional materials.

The presence of the bromine atom at the 5-position is particularly significant. Bromine is an excellent leaving group in various cross-coupling reactions, which are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. sci-hub.se For instance, the bromine atom can be readily displaced through nucleophilic substitution reactions or participate in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This enables the introduction of a wide range of aryl, heteroaryl, or alkyl groups at this position, thereby generating diverse libraries of pyridine-based compounds. mdpi.comresearchgate.net

The amino group at the 3-position and the ethyl group at the 4-position also play critical roles in defining the reactivity and structural diversity of the resulting derivatives. The amino group can be acylated, alkylated, or used as a directing group in subsequent reactions. The ethyl group, while seemingly simple, can influence the steric and electronic properties of the molecule, which can be crucial for its biological activity or material properties. indiamart.com The strategic manipulation of these functional groups allows chemists to fine-tune the properties of the final products.

The utility of similar bromo-aminopyridine scaffolds has been extensively demonstrated. For example, 5-bromo-2-methylpyridin-3-amine (B1289001) has been used as a starting material for the synthesis of novel pyridine derivatives through Suzuki cross-coupling reactions. mdpi.comresearchgate.netresearchgate.net These reactions proceed in moderate to good yields and are tolerant of a variety of functional groups on the coupling partner. mdpi.com This highlights the robustness of the bromo-aminopyridine core as a platform for generating molecular complexity.

Precursor for Annulated Heterocyclic Systems

The strategic placement of reactive functional groups in this compound makes it an ideal precursor for the synthesis of annulated heterocyclic systems, where another ring is fused to the pyridine core. These fused systems are of great interest in medicinal chemistry and materials science due to their rigid structures and unique electronic properties.

Synthesis of Imidazopyridines and Related Fused Pyridines

Imidazopyridines are a class of fused heterocyclic compounds that exhibit a wide range of biological activities. beilstein-journals.org The synthesis of imidazopyridines often involves the use of 2-aminopyridines as key starting materials due to their binucleophilic character, with both the exocyclic amino group and the endocyclic pyridine nitrogen participating in the cyclization reaction. beilstein-journals.orgbeilstein-journals.org

While direct examples of using this compound for imidazopyridine synthesis were not found in the provided search results, the general synthetic strategies for imidazopyridines strongly suggest its potential in this area. For instance, the reaction of a 2-aminopyridine (B139424) with an α-haloketone is a classic method for constructing the imidazo[1,2-a]pyridine (B132010) scaffold. In a similar vein, this compound could potentially react with appropriate reagents to form imidazo[4,5-b]pyridines or other isomeric fused systems. researchgate.net The presence of the bromine and ethyl substituents would lead to the formation of novel, highly functionalized imidazopyridine derivatives with potential for further elaboration.

The synthesis of related fused systems, such as Current time information in Bangalore, IN.evitachem.comtriazolo[1,5-a]pyridines, has been demonstrated starting from similar bromo-aminopyridine precursors. google.com This further underscores the utility of this class of compounds in the construction of diverse annulated heterocycles.

Construction of Pyrido-diazepine Derivatives

Pyrido-diazepines, which are seven-membered heterocyclic rings fused to a pyridine ring, are another important class of compounds with applications in medicinal chemistry. The synthesis of these systems often involves the reaction of a diaminopyridine with a β-dicarbonyl compound or its equivalent. nih.govacs.org

A study on the regiospecific synthesis of 3,5-dihydro-4H-pyrido[2,3-b] Current time information in Bangalore, IN.evitachem.comdiazepin-4-ones utilized 2,3-diaminopyridines as starting materials, which were reacted with ethyl aroylacetates. nih.govacs.orgresearchgate.net Although this compound is not a diaminopyridine itself, it can be envisioned as a precursor to one. For example, the bromine atom could potentially be converted to an amino group through various synthetic methodologies, thus generating a suitable diaminopyridine for the synthesis of pyrido-diazepines.

In one reported synthesis, an open-chain intermediate, N-(3-amino-5-bromo-4-methylpyridin-2-yl)-3-phenyl-3-oxopropanamide, was isolated during the formation of a pyrido-diazepine derivative. nih.govacs.org This highlights the step-wise nature of the cyclization and the potential to isolate and characterize intermediates. The synthesis of new pyrido[3,2-f]pyrrolo[1,2-a] Current time information in Bangalore, IN.evitachem.comdiazepin-5-ones has also been achieved starting from a substituted pyridine derivative, further demonstrating the versatility of pyridines in constructing complex fused systems. researchgate.net

Intermediate in the Modular Synthesis of Advanced Organic Materials

The unique electronic and structural features of this compound make it a valuable intermediate in the modular synthesis of advanced organic materials. Its ability to undergo a variety of chemical transformations allows for the systematic construction of larger, more complex molecules with tailored properties for specific applications.

Scaffolds for Conjugated Systems

Conjugated systems, characterized by alternating single and multiple bonds, are the cornerstone of many organic electronic materials. The pyridine ring itself is an electron-deficient aromatic system, and its incorporation into a larger conjugated framework can significantly influence the electronic properties of the resulting material.

This compound provides a versatile scaffold for the construction of such conjugated systems. The bromine atom can be readily utilized in cross-coupling reactions to extend the conjugation by introducing other aromatic or unsaturated groups. For example, Suzuki or Stille coupling reactions can be employed to link the pyridine ring to other aryl or vinyl units, creating extended π-systems. The amino group can also be used to modulate the electronic properties of the system through its electron-donating character or by serving as an anchor point for further functionalization.

Precursors for Optoelectronic Components (e.g., electronic properties)

The tailored electronic properties that can be achieved through the functionalization of the this compound scaffold make it a promising precursor for optoelectronic components. By carefully selecting the substituents introduced onto the pyridine ring, it is possible to tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are critical parameters for materials used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

For instance, the introduction of electron-donating groups can raise the HOMO level, while electron-withdrawing groups can lower the LUMO level. The extended conjugation achieved through cross-coupling reactions can lead to a smaller HOMO-LUMO gap, resulting in materials that absorb and emit light at longer wavelengths. The development of blue-emitting cationic iridium(III) complexes featuring substituted pyridine ligands demonstrates the importance of pyridine derivatives in the field of OLEDs. scispace.com While not directly involving this compound, this research highlights the potential of functionalized pyridines in creating materials with desirable optoelectronic properties.

Application in Fragment-Based Approaches to Scaffold Diversification (Focus on synthetic methodology development)

The strategic placement of reactive functional groups on a stable heterocyclic core makes this compound a valuable building block, or "fragment," in the development of diverse molecular scaffolds. In the paradigm of fragment-based drug discovery and materials science, the ability to systematically and efficiently modify a core structure is paramount. The bromine atom and the primary amine group on the pyridine ring of this compound serve as versatile handles for a variety of chemical transformations, enabling the exploration of a broad chemical space around the pyridinamine scaffold.

The primary application of this and structurally similar bromo-pyridinamine compounds in scaffold diversification lies in transition-metal-catalyzed cross-coupling reactions. mdpi.com These reactions provide a powerful and modular approach to introduce a wide array of substituents, effectively "growing" or elaborating the initial fragment into more complex and functionally diverse molecules.

Palladium-Catalyzed Cross-Coupling Reactions:

The bromine atom at the 5-position of the pyridine ring is particularly well-suited for palladium-catalyzed cross-coupling reactions. mdpi.com The Suzuki-Miyaura coupling is a prominent example, where the bromo-substituted pyridine is reacted with a variety of aryl- or heteroarylboronic acids or esters. mdpi.comnih.gov This reaction facilitates the formation of a new carbon-carbon bond, linking the pyridinamine core to other aromatic systems.

A general scheme for the Suzuki-Miyaura coupling of a bromo-pyridinamine is as follows:

Scheme 1: General representation of the Suzuki-Miyaura cross-coupling reaction with a bromo-pyridinamine derivative.

A study on the closely related compound, 5-bromo-2-methylpyridin-3-amine, demonstrated its successful coupling with a series of arylboronic acids. mdpi.comnih.gov The reactions were typically carried out in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base like potassium phosphate (B84403) (K₃PO₄) in a solvent mixture of 1,4-dioxane (B91453) and water. mdpi.com This methodology yielded a library of novel 5-aryl-2-methylpyridin-3-amine derivatives in moderate to good yields. mdpi.comnih.gov

The following table showcases a selection of derivatives synthesized from 5-bromo-2-methylpyridin-3-amine, which illustrates the potential for diversification applicable to this compound.

| Arylboronic Acid Fragment | Resulting Coupled Product |

| 4-Methylphenylboronic acid | 2-Methyl-5-(4-methylphenyl)pyridin-3-amine |

| 4-Chlorophenylboronic acid | 5-(4-Chlorophenyl)-2-methylpyridin-3-amine |

| 4-(Methylsulfonyl)phenylboronic acid | 2-Methyl-5-[4-(methylsulfonyl)phenyl]pyridin-3-amine |

Table 1: Examples of scaffold diversification via Suzuki-Miyaura coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids. mdpi.com

This modular approach allows for the systematic introduction of a wide range of "fragments" (the arylboronic acids) onto the pyridinamine scaffold, enabling fine-tuning of steric and electronic properties of the final compounds.

Functionalization of the Amine Group:

The primary amine at the 3-position offers another strategic point for diversification. It can readily undergo a variety of reactions, including acylation, sulfonylation, and reductive amination. For instance, the amine can be acylated to form the corresponding amide. In a study involving 5-bromo-2-methylpyridin-3-amine, the amine was reacted with acetic anhydride (B1165640) to produce N-[5-bromo-2-methylpyridine-3-yl]acetamide. mdpi.com This amide derivative was then used in subsequent Suzuki coupling reactions, demonstrating a sequential functionalization strategy to build molecular complexity. mdpi.com

| Reagent | Reaction Type | Resulting Functional Group |

| Acetic Anhydride | Acylation | Acetamide |

| Benzenesulfonyl Chloride | Sulfonylation | Benzenesulfonamide |

| Aldehyde/Ketone + Reducing Agent | Reductive Amination | Secondary/Tertiary Amine |

Table 2: Potential diversification reactions at the 3-amino position of this compound.

The ability to perform orthogonal reactions—selectively modifying one functional group while leaving the other intact—is a key advantage of using fragments like this compound. For example, the Suzuki coupling can be performed first, followed by modification of the amine, or vice versa. This flexibility in synthetic strategy significantly expands the number of accessible derivatives from a single starting scaffold.

Conclusion and Future Research Perspectives

Summary of Key Academic Contributions and Research Insights on 5-Bromo-4-ethylpyridin-3-amine

Challenges and Opportunities in the Synthesis and Reactivity of Halogenated Pyridinamines

The synthesis and manipulation of halogenated pyridinamines present both challenges and opportunities for chemists.

Challenges:

Regioselectivity: The halogenation of substituted pyridines can be challenging to control, often leading to mixtures of isomers. Direct bromination of 4-ethylpyridin-3-amine (B27365) would likely yield a mixture of products, making the synthesis of pure this compound non-trivial.

Harsh Reaction Conditions: The electron-deficient nature of the pyridine (B92270) ring often necessitates harsh conditions for electrophilic substitution reactions, which can be incompatible with sensitive functional groups. nih.gov

Opportunities:

Modern Synthetic Methods: Advances in cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, provide powerful tools for the functionalization of halogenated pyridines. The bromine atom in this compound could be readily replaced with a wide range of substituents, allowing for the rapid generation of diverse compound libraries.

Late-Stage Functionalization: The development of new methods for the direct C-H functionalization of pyridines offers the potential for more efficient and atom-economical syntheses of compounds like this compound.

Versatile Building Blocks: Despite the synthetic challenges, halogenated pyridinamines are highly valuable as versatile building blocks due to the orthogonal reactivity of the amino and halide groups. cymitquimica.com

Promising Avenues for Future Mechanistic and Computational Investigations

The lack of experimental data on this compound makes it a prime candidate for mechanistic and computational investigations.

Table 1: Potential Areas for Computational and Mechanistic Study

| Research Area | Description | Potential Insights |

| Electronic Structure Analysis | Density Functional Theory (DFT) calculations can be employed to understand the electron distribution, molecular orbital energies (HOMO-LUMO), and electrostatic potential of the molecule. | Prediction of reactivity, sites for electrophilic and nucleophilic attack, and potential for intermolecular interactions. |

| Reaction Mechanism Studies | Computational modeling can elucidate the mechanisms of key reactions, such as electrophilic bromination to form the compound or subsequent cross-coupling reactions. This could involve mapping potential energy surfaces and identifying transition states. | Optimization of reaction conditions, prediction of side products, and design of more efficient synthetic routes. |

| Spectroscopic Characterization | Theoretical calculations of NMR, IR, and UV-Vis spectra can aid in the experimental characterization of the compound and its derivatives. | Confirmation of molecular structure and interpretation of experimental spectroscopic data. |

| Conformational Analysis | Investigation of the rotational barrier of the ethyl group and its influence on the overall molecular conformation. | Understanding of steric effects on reactivity and biological activity. |

Potential for this compound as a Platform for Novel Chemical Methodologies

The unique arrangement of functional groups in this compound makes it a promising platform for the development of novel chemical methodologies.

Scaffold for Library Synthesis: The presence of both a nucleophilic amino group and a bromine atom amenable to cross-coupling reactions allows for the divergent synthesis of a wide array of derivatives. This makes it an ideal starting point for generating libraries of compounds for high-throughput screening in drug discovery.

Development of New Catalysts and Ligands: The pyridine nitrogen and the amino group can act as coordination sites for metal ions. By elaborating the core structure, novel ligands for catalysis or metal-organic frameworks could be designed.

Probing Structure-Activity Relationships: The ability to systematically modify the molecule at the 3-, 4-, and 5-positions provides a valuable tool for probing structure-activity relationships (SAR) in medicinal chemistry. By synthesizing a series of analogs with variations at these positions, researchers can gain a deeper understanding of the molecular features required for a desired biological effect.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Bromo-4-ethylpyridin-3-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For example, bromine substituents on pyridine rings (e.g., in 5-bromo-2-methoxypyridin-3-amine) are reactive sites for Suzuki-Miyaura couplings to introduce ethyl groups . Optimizing reaction temperature (80–120°C) and catalysts (e.g., Pd(PPh₃)₄) improves yields (>70%) and minimizes byproducts like dehalogenated species. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms substitution patterns. For example, ethyl groups show δ 1.2–1.4 ppm (triplet, CH₃) and δ 2.5–3.0 ppm (quartet, CH₂) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₇H₁₀BrN₂: calc. 213.01, obs. 213.02) .

- X-ray Crystallography : Resolves ambiguities in regiochemistry, as seen in analogous bromopyridine structures . Discrepancies between predicted and observed spectra may require isotopic labeling or alternative solvents to clarify hydrogen bonding .

Q. How can researchers assess the biological activity of this compound in preliminary screens?

- Methodological Answer : Initial screens often use enzyme-linked assays (e.g., kinase inhibition) or receptor-binding studies (radioligand displacement). For bromopyridine derivatives, IC₅₀ values are determined via dose-response curves (1 nM–100 µM). Positive controls (e.g., staurosporine for kinases) and negative controls (DMSO-only) validate assay robustness .

Advanced Research Questions

Q. How do structural modifications (e.g., ethyl vs. methoxy substituents) alter the reactivity of bromopyridin-3-amine derivatives?

- Methodological Answer : Ethyl groups enhance steric bulk and electron-donating effects compared to methoxy groups, influencing reaction rates in cross-couplings. For example, 5-bromo-4-methoxypyridin-3-amine undergoes faster Buchwald-Hartwig aminations due to methoxy’s electron-donating nature, whereas ethyl-substituted analogs may require longer reaction times . Computational modeling (DFT) predicts charge distribution and guides rational design .

Q. What strategies resolve contradictions in reported bioactivity data for bromopyridin-3-amine analogs?

- Methodological Answer : Contradictions arise from assay variability (e.g., cell lines, incubation times). To address this:

- Replicate Studies : Use ≥3 independent replicates with standardized protocols .

- Orthogonal Assays : Confirm binding affinity via SPR (surface plasmon resonance) if fluorescence-based assays show variability .

- Meta-Analysis : Pool data from PubChem or ChEMBL to identify trends (e.g., ethyl groups correlating with improved solubility but reduced potency) .

Q. How can mechanistic studies elucidate the role of this compound in catalytic cycles or enzymatic inhibition?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates to identify rate-determining steps .

- Crystallography : Co-crystallize the compound with target enzymes (e.g., kinases) to map binding interactions, as demonstrated for 5-bromo-2-chloropyrimidin-4-amine .

- Computational Docking : Use AutoDock Vina to simulate binding poses and validate with mutagenesis studies .

Key Recommendations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.